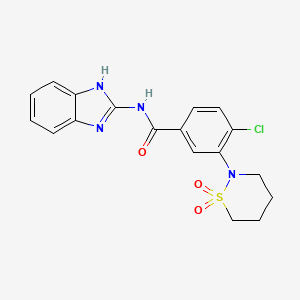
N-(1H-benzimidazol-2-yl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzimidazol-2-yl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a complex organic compound with the following chemical formula:
C24H29ClN4O3S
. Its molecular weight is approximately 489.03 g/mol .Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve several steps. One common method is the condensation reaction between 2-chloro-4-aminobenzamide and 3-methyl-1-(1-methyl-1H-benzimidazol-2-yl)butan-1-one. The reaction proceeds under appropriate conditions to form the desired product.
Industrial Production: In industrial settings, N-(1H-benzimidazol-2-yl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is produced through optimized processes that ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions are also possible.
Substitution: Substituent groups can be introduced or replaced. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major products formed from these reactions depend on reaction conditions and substituents.
Scientific Research Applications
N-(1H-benzimidazol-2-yl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Studying enzyme inhibition or protein-ligand interactions.
Medicine: Investigating potential drug candidates.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound’s mechanism of action involves binding to specific molecular targets, affecting cellular processes. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
While there are related compounds, the unique combination of benzimidazole, thiazine, and amide moieties sets N-(1H-benzimidazol-2-yl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide apart.
Similar compounds include other benzimidazole derivatives and thiazine-containing molecules.
Properties
Molecular Formula |
C18H17ClN4O3S |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-chloro-3-(1,1-dioxothiazinan-2-yl)benzamide |
InChI |
InChI=1S/C18H17ClN4O3S/c19-13-8-7-12(11-16(13)23-9-3-4-10-27(23,25)26)17(24)22-18-20-14-5-1-2-6-15(14)21-18/h1-2,5-8,11H,3-4,9-10H2,(H2,20,21,22,24) |
InChI Key |
JVLKNWDOKBUTMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=C(C=CC(=C2)C(=O)NC3=NC4=CC=CC=C4N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methoxy-1-methyl-N-[2-(1-methyl-1H-indol-3-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10982602.png)
![2-(4-methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B10982608.png)
![N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10982615.png)
![4-chloro-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B10982624.png)
![N-[2-(benzylcarbamoyl)phenyl]morpholine-4-carboxamide](/img/structure/B10982627.png)
![N-[4-(cyclopentylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10982631.png)
![2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B10982635.png)
![1-(4-fluoro-1H-indazol-3-yl)-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B10982646.png)
![4-methyl-2-(1H-pyrrol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,3-thiazole-5-carboxamide](/img/structure/B10982656.png)
![[4-methyl-3-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone](/img/structure/B10982663.png)

![4-[(7-chloro-1-benzothiophen-2-yl)carbonyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide](/img/structure/B10982675.png)
![N-(2-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10982686.png)

